N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt
Description
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt (CAS 73384-94-8) is a phosphonate-containing derivative of beta-alanine, characterized by its diphosphonoethyl group (-CH(PO₃H₂)₂) attached to the amino group of beta-alanine. The potassium salt form enhances solubility and stability, making it suitable for industrial applications such as water treatment, scale inhibition, or metal chelation . Its molecular formula is C₅H₈K₅NO₈P₂, distinguishing it from simpler beta-alanine derivatives through its dual phosphonate moieties and potassium counterions.
Properties
CAS No. |
73384-94-8 |
|---|---|
Molecular Formula |
C5H8K5NO8P2 |
Molecular Weight |
467.56 g/mol |
IUPAC Name |
pentapotassium;3-(1,1-diphosphonatoethylamino)propanoate |
InChI |
InChI=1S/C5H13NO8P2.5K/c1-5(15(9,10)11,16(12,13)14)6-3-2-4(7)8;;;;;/h6H,2-3H2,1H3,(H,7,8)(H2,9,10,11)(H2,12,13,14);;;;;/q;5*+1/p-5 |
InChI Key |
HUASYRVVOCIFHH-UHFFFAOYSA-I |
Canonical SMILES |
CC(NCCC(=O)[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt typically involves the reaction of beta-alanine with a diphosphonoethylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to favor the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Phosphorylation of β-Alanine Derivatives
The diphosphonoethyl moiety is likely introduced via multi-step phosphorylation. A one-pot methodology for synthesizing N-protected 1-aminoalkylphosphonium salts (similar in complexity) involves coupling aldehydes, amides, and triarylphosphonium salts under mild conditions (50–100 °C, 1–2 h) (PMC8154577 ). For example:
-
Reagents : Aldehydes, amides/carbamates, and triarylphosphonium salts (e.g., Ph₃P·HX).
-
Conditions : Solvent-free or in acetonitrile/chloroform at elevated temperatures.
-
Mechanism : Initial formation of 1-hydroxyalkylphosphonium intermediates, followed by nucleophilic substitution with β-alanine derivatives.
Diphosphonation Strategies
The patent WO1996040156A1 describes diphosphonate derivatives synthesized via:
-
Step 1 : Reaction of β-alanine with ethylenediphosphonic acid under acidic conditions to form N-(1,1-diphosphonoethyl)-β-alanine.
-
Step 2 : Neutralization with potassium hydroxide to yield the potassium salt.
Key Reaction Conditions and Yields
Data from analogous phosphorylation reactions are summarized below:
*Estimated from similar protocols.
Chelation with Metal Ions
The diphosphonate group enables strong chelation with divalent cations (e.g., Ca²⁺, Mg²⁺), a hallmark of bisphosphonate chemistry. This property is critical for applications in bone-targeted therapies (PMC8154577 , WO1996040156A1 ).
Hydrolysis and Stability
-
Acidic Conditions : Diphosphonate esters hydrolyze to phosphonic acids.
-
Basic Conditions : Stable in neutral to alkaline environments, as the potassium salt form minimizes protonation.
Intermediate Formation
Studies on phosphonium salts reveal transient 1-hydroxyalkylphosphonium intermediates (e.g., 11a in PMC8154577 ), which react with amines or amides to form C–N bonds. This supports a two-step mechanism for N-(1,1-diphosphonoethyl)-β-alanine synthesis.
Role of Solvents
-
Polar Aprotic Solvents (DCM, Acetonitrile) : Enhance electrophilicity of phosphorylating agents.
-
Neat Conditions : Preferred for less reactive substrates (e.g., imides) at high temperatures (150–170 °C) (PMC8154577 ).
Analytical Characterization
Scientific Research Applications
Chemistry: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential role in enzyme inhibition and as a building block for designing bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases due to its ability to interact with specific biological targets.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, such as corrosion inhibitors and scale preventers in water treatment processes.
Mechanism of Action
The mechanism of action of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt involves its interaction with molecular targets such as enzymes or receptors. The diphosphonoethyl group can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Glycine Analog: Potassium N-(Carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate
A structurally related compound, Glycine,N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium salt (CAS 84196-12-3), replaces beta-alanine with glycine and introduces a carboxymethyl group. Key differences include:
- Functional groups : The glycine analog has a carboxymethyl (-CH₂COOH) substituent, whereas the target compound retains the beta-alanine backbone with a methylene (-CH₂-) spacer.
- Applications : The carboxymethyl group may enhance metal chelation efficiency, whereas the beta-alanine derivative’s longer chain could improve surfactant properties .
Surfactant Beta-Alanine Derivatives
Several beta-alanine derivatives are used as surfactants, differing in substituents and counterions:
- N-(2-carboxyethyl)-beta-alanine, N-coco alkyl derivs., disodium salts (CAS 90170-43-7): Features a carboxylate and hydrophobic alkyl chain for detergent applications.
- DEA-COCOAMPHODIPROPIONATE: Contains diethanolamine (DEA) and coco alkyl groups, optimized for foaming and emulsification . Comparison: The target compound’s phosphonate groups provide stronger metal-binding capacity compared to carboxylates but may reduce surfactant efficiency due to higher polarity .
Neurotoxic Beta-Alanine Analogs
Beta-N-methylamino-L-alanine (BMAA) and beta-N-oxalylamino-L-alanine (BOAA) are neurotoxic beta-alanine derivatives with methylamino and oxalylamino groups, respectively. Unlike the target compound, these disrupt glutamate receptors, causing neuronal damage. Structural differences:
- BMAA: Contains a methylamino group (-NHCH₃) and acts on NMDA receptors.
- BOAA: Features an oxalylamino group (-NHCOCOOH) and targets non-NMDA receptors.
Functional and Application-Based Comparison
Chelating Agents vs. Surfactants
Data Tables
Table 1: Structural and Functional Properties
Table 2: Toxicity and Regulatory Status
Biological Activity
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt (commonly referred to as DPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DPA is a diphosphonate compound that features a beta-alanine backbone. Its structure can be represented as follows:
- Chemical Formula : CHKOP
- Molecular Weight : 284.2 g/mol
This compound is characterized by the presence of two phosphonate groups, which contribute to its biological activity by mimicking natural metabolites involved in cellular processes.
DPA's biological activity primarily stems from its ability to inhibit enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids. The inhibition of farnesyl diphosphate synthase (FPPS) is particularly significant:
- Inhibition of FPPS : DPA acts as a competitive inhibitor of FPPS, leading to decreased production of farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate pathway. This inhibition can disrupt various cellular processes including protein prenylation, which is essential for the function of several oncogenes and signaling pathways .
Antiparasitic Effects
DPA has shown promise as an antiparasitic agent. Research indicates that bisphosphonates like DPA can inhibit the growth of protozoan parasites such as Leishmania species by targeting their cholesterol biosynthesis pathways .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies suggest that DPA can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, when combined with other agents, DPA has been shown to enhance the cytotoxic effects against leukemia cells .
Case Studies
Several studies have highlighted the efficacy of DPA in various biological contexts:
Q & A
Basic Research Questions
Q. What established synthesis routes exist for N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt, and how can purity be validated?
- Methodological Answer: Synthesis typically involves phosphorylation of beta-alanine derivatives, followed by potassium salt formation. Key steps include:
- Phosphonoethylation : Reacting beta-alanine with phosphonic acid derivatives under controlled pH (e.g., using carbodiimide coupling agents).
- Salt Formation : Neutralization with potassium hydroxide.
- Purification : Recrystallization or column chromatography.
- Purity Validation : Use nuclear magnetic resonance (NMR) to confirm functional groups (e.g., phosphonate peaks at δ 15-25 ppm) and inductively coupled plasma mass spectrometry (ICP-MS) for potassium quantification .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer:
- FT-IR : Identify phosphonate (P-O stretching at 950–1250 cm⁻¹) and carboxylate groups (asymmetric stretching ~1600 cm⁻¹).
- ¹H/³¹P NMR : Confirm the ethyl-diphosphonate moiety (³¹P chemical shifts between 10–30 ppm) and beta-alanine backbone.
- Elemental Analysis : Validate C, H, N, P, and K stoichiometry.
- HPLC-MS : Assess purity and molecular weight (e.g., ESI-MS in negative ion mode for phosphonate detection) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer:
- Conduct accelerated stability studies : Expose the compound to temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–6 months.
- Monitor degradation via HPLC for purity loss and ICP-MS for potassium dissociation.
- Avoid prolonged storage with oxidizers or in aqueous solutions at extreme pH (<3 or >9), as phosphonate groups may hydrolyze .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metal-chelating properties of this compound in biological systems?
- Methodological Answer:
- In Vitro Chelation Assays : Use isothermal titration calorimetry (ITC) or UV-Vis spectroscopy to measure binding constants (Kd) with Ca²⁺, Mg²⁺, or Fe³⁺.
- Cell Culture Models : Treat osteoblast-like cells (e.g., SaOS-2) with the compound and quantify mineralization via Alizarin Red staining, referencing beta-alanine’s role in osmoregulation .
- Synchrotron XAS : Analyze coordination geometry of metal complexes .
Q. What statistical approaches resolve contradictions in dose-response data across studies?
- Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., fixed/random-effects models) to assess heterogeneity.
- Sensitivity Analysis : Control for variables like pH, temperature, or cell type.
- Bayesian Hierarchical Modeling : Account for inter-study variability in efficacy metrics (e.g., IC₅₀ values for enzyme inhibition) .
Q. How can researchers optimize experimental conditions for studying enzymatic interactions?
- Methodological Answer:
- Kinetic Studies : Use Michaelis-Menten assays with varying substrate concentrations (e.g., 0.1–10 mM) and monitor enzyme activity via fluorometric or colorimetric detection.
- pH Dependence : Test activity across pH 6–8 (physiological range) using phosphate or Tris buffers.
- Molecular Docking : Predict binding affinities with enzymes like glutamate decarboxylase, leveraging beta-alanine’s metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
